molecular formula C13H10BrClO3S B2911891 4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate CAS No. 53271-10-6

4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate

Cat. No. B2911891
CAS RN: 53271-10-6
M. Wt: 361.63
InChI Key: BXWUSDLRQCUFCI-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CBBS, and it is a sulfonate ester that is used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of CBBS is not well understood, but it is believed to involve the formation of a sulfonate ester intermediate that reacts with nucleophiles such as amines or alcohols. This reaction can be used to introduce a sulfonate group into a variety of organic compounds, making it a valuable tool in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of CBBS. However, it is believed to be relatively non-toxic and has been used in a variety of laboratory experiments without any adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBBS is its versatility in organic synthesis, allowing for the introduction of a sulfonate group into a wide range of organic compounds. However, it is important to note that CBBS can be expensive and may not be appropriate for all experimental conditions.

Future Directions

There are several potential future directions for research involving CBBS. One area of interest is the development of new synthetic methods using CBBS as a reagent. Additionally, there is potential for CBBS to be used in the development of new pharmaceutical compounds or as a tool for studying the mechanisms of biological processes. Finally, further research is needed to fully understand the biochemical and physiological effects of CBBS and its potential applications in various fields of science.

Synthesis Methods

The synthesis of CBBS involves the reaction of 4-chloro-3-methylphenol with 4-bromobenzene-1-sulfonyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine, and the product is isolated through column chromatography.

Scientific Research Applications

CBBS has been used in a variety of scientific research applications, including the synthesis of novel organic compounds and the development of new chemical reactions. One of the most notable applications of CBBS is in the synthesis of sulfonated aryl compounds, which have a wide range of potential applications in the pharmaceutical industry.

properties

IUPAC Name

(4-chloro-3-methylphenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO3S/c1-9-8-11(4-7-13(9)15)18-19(16,17)12-5-2-10(14)3-6-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWUSDLRQCUFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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